3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one

説明

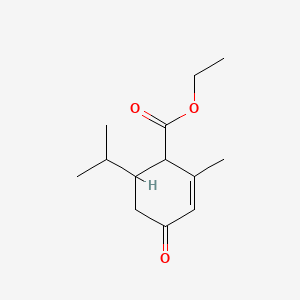

3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one is a cyclic ketone derivative featuring a cyclohexene backbone with three distinct substituents: a methyl group at position 3, an isopropyl group at position 5, and a carbethoxy (ethyl carboxy) group at position 2. The carbethoxy group enhances polarity compared to simpler alkyl-substituted cyclohexenones, influencing solubility and interaction with biological targets.

特性

IUPAC Name |

ethyl 2-methyl-4-oxo-6-propan-2-ylcyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-5-16-13(15)12-9(4)6-10(14)7-11(12)8(2)3/h6,8,11-12H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMOPULUXAKJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=O)C=C1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885254 | |

| Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24079-95-6 | |

| Record name | Ethyl 2-methyl-6-(1-methylethyl)-4-oxo-2-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24079-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024079956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24079-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-(isopropyl)-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkylation of Hagemann’s Ester Derivative

A key preparation method involves the alkylation of 3-methyl-4-carbethoxy-2-cyclohexene-1-one (known as Hagemann’s ester) to introduce the isopropyl group at the 5-position of the cyclohexene ring.

- Starting Material: 3-Methyl-4-carbethoxy-2-cyclohexene-1-one (Hagemann’s ester)

- Reagents and Conditions:

- Preparation of the sodio derivative of Hagemann’s ester using sodamide in liquid ammonia.

- Alkylation with isopropyl iodide.

- Reaction mixture heated just below reflux overnight.

- Workup:

- Treatment with ethanol.

- Extraction with water.

- Washing and drying of the toluene layer.

- Fractional distillation under reduced pressure.

- Yield and Purity: Approximately 60% yield with a boiling point of 115-119°C at 3 mm Hg and refractive index $$ n_{D}^{20} = 1.4868 $$ .

This method follows a modification of the procedure by Horning, Horning, and Platt and results in the formation of 2-isopropyl-3-methyl-4-carbethoxy-2-cyclohexene-1-one.

Hydrolysis and Decarboxylation to Obtain the Ketone

- The alkylated ketoester undergoes hydrolysis and decarboxylation to yield 2-isopropyl-3-methyl-2-cyclohexene-1-one.

- This process involves acidic or basic hydrolysis conditions followed by thermal decarboxylation.

- The ketone formed can be further characterized by its semicarbazone derivative melting point (reported at 165-166°C).

Alternative Synthetic Routes and Side Reactions

- Attempts to oxidize methyl ethers to methoxyphthalic acids for related compounds were unsuccessful due to overoxidation by potassium permanganate, leading to no isolable organic product.

- The synthesis of isopropylated derivatives from 3-methoxytoluene via bromination and subsequent transformations has been reported but is less direct and more complex.

General Synthetic Considerations

- The preparation requires careful control of reaction conditions to avoid side reactions such as overoxidation or formation of isomeric by-products.

- The use of sodamide in liquid ammonia is critical to generate the reactive sodio intermediate for alkylation.

- The reaction mixture is typically worked up by extraction and fractional distillation under reduced pressure to isolate the pure ester.

Data Table: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Physical Data |

|---|---|---|---|---|

| Alkylation of Hagemann’s ester | Sodamide (from Na, liquid NH3), isopropyl iodide, reflux overnight | 2-Isopropyl-3-methyl-4-carbethoxy-2-cyclohexene-1-one | 60 | Boiling point 115-119°C (3 mm Hg), $$ n_{D}^{20} = 1.4868 $$ |

| Hydrolysis and decarboxylation | Acidic/basic hydrolysis, heat | 2-Isopropyl-3-methyl-2-cyclohexene-1-one | Not specified | Semicarbazone m.p. 165-166°C |

| Oxidation attempts (side reaction) | Potassium permanganate (KMnO4) | Overoxidation, no isolable product | - | - |

Research Findings and Analysis

- The alkylation of the sodio derivative of Hagemann’s ester is a reliable and reproducible method to prepare 3-methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one.

- The use of sodamide in liquid ammonia provides a strong base environment to form the enolate intermediate required for alkylation.

- Isopropyl iodide serves as an effective alkylating agent, introducing the isopropyl substituent selectively.

- The reaction is sensitive to moisture and temperature; thus, anhydrous conditions and controlled heating are essential.

- Hydrolysis and decarboxylation steps are standard for converting ketoesters to cyclohexenones, with the semicarbazone derivative providing a useful characterization tool.

- Side reactions such as overoxidation can occur if strong oxidants like potassium permanganate are used, leading to decomposition rather than functionalization.

- The synthetic route aligns with classical organic synthesis methods developed in the mid-20th century and remains relevant for preparing cyclohexenone derivatives with substituted groups.

化学反応の分析

3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, sodium bicarbonate, and magnesium sulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

科学的研究の応用

Chemical Properties and Structure

The compound features a cyclohexenone structure characterized by the following properties:

- Molecular Formula : C13H20O3

- IUPAC Name : Ethyl 2-methyl-4-oxo-6-propan-2-ylcyclohex-2-ene-1-carboxylate

- Purity : ≥95%

These structural attributes contribute to its reactivity and utility in synthesizing more complex organic molecules .

Synthesis of Anticancer Agents

One of the prominent applications of this compound is in the synthesis of anticancer compounds. Its unique structure allows for modifications that enhance the pharmacological properties of derived molecules. For instance, derivatives synthesized from this compound have shown promising activity against various cancer cell lines, including breast and prostate cancers. Research indicates that these derivatives exhibit significant antiproliferative effects, making them candidates for further development as chemotherapeutic agents .

Intermediate in Drug Development

This compound serves as an essential intermediate in the development of other pharmacologically active substances. Its ability to undergo various chemical transformations makes it valuable for creating novel therapeutic agents. For example, it has been utilized in synthesizing compounds that target specific cancer pathways, demonstrating its versatility in medicinal chemistry .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to create various derivatives that can be used in different applications, including agrochemicals and fine chemicals.

Material Science

The compound's unique properties also lend themselves to applications in material science, where it can be used to develop new materials with specific characteristics. Research into its polymerization potential is ongoing, with preliminary studies suggesting that it could be used to create novel polymeric materials with enhanced properties .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical outcome .

類似化合物との比較

Structural and Functional Comparison with Related Compounds

Core Structural Differences

The following table summarizes key structural and functional differences between the target compound and related molecules:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one | Cyclohexene ketone | Methyl, isopropyl, carbethoxy | 240.30 (calculated) | Ketone, ester, alkene |

| 7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one | Chromenone | Methoxy, prenyloxy (3-methyl-2-butenyloxy) | 260.28 | Lactone (coumarin), ether |

| (1r,4r)-Dihydrocarvone | Cyclohexanone | Methyl, isopropenyl | 152.23 | Ketone, alkene |

| 2-(Methoxycarbonyl)-5-methyl-...cyclohexanone* | Cyclohexanone | Methoxycarbonyl, alkenyl groups | 486.65 (calculated) | Ketone, ester, multiple alkenes |

*Abbreviated for clarity; full name in .

Key Observations:

- Cyclohexene vs. Chromenone/Cyclohexanone: The cyclohexene ring in the target compound introduces ring strain and conjugation with the ketone, enhancing reactivity compared to saturated analogs like dihydrocarvone .

- Substituent Effects: The carbethoxy group in the target compound increases polarity and hydrolytic susceptibility relative to non-ester-containing analogs (e.g., dihydrocarvone). This group also provides a site for derivatization in pharmaceutical synthesis .

Physicochemical Properties

- Polarity: The carbethoxy group confers higher polarity than dihydrocarvone (logP ~2.5 estimated vs.

- Thermal Stability: The cyclohexene backbone may reduce thermal stability compared to fully saturated cyclohexanones due to ring strain.

生物活性

3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one (CAS Number: 24079-95-6) is a cyclohexene derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique spirocyclic structure, which contributes to its reactivity and interaction with biological systems. Research into its biological activity has revealed various mechanisms of action, particularly in relation to enzyme modulation and pheromone activity.

- Molecular Formula : C13H20O3

- Molecular Weight : 224.30 g/mol

- Structure : The compound features a cyclohexene ring with carbethoxy and isopropyl substituents, which influence its biological interactions.

Target of Action

Research indicates that this compound may act on specific molecular targets, including enzymes involved in metabolic pathways. It has been noted for its potential role as an insect sex pheromone, suggesting a mechanism involving receptor binding and signaling pathways in insects .

Mode of Action

The compound functions as a versatile electrophile, participating in several biochemical reactions:

- Addition Reactions : Engages in conjugate addition with organocopper nucleophiles.

- Michael Reactions : Undergoes Michael addition, which is crucial for forming various derivatives.

- Phosphoniosilylations : Involves reactions that modify silicon-containing compounds .

Enzyme Inhibition

Studies have shown that derivatives of cyclohexenone compounds, including this compound, can inhibit specific enzymes. This inhibition can lead to altered metabolic pathways, which may be leveraged for therapeutic applications.

Pheromone Activity

The compound has been identified as a potential insect pheromone. Pheromones play critical roles in communication among insects, influencing behaviors such as mating and territory establishment. The structural attributes of this compound enhance its efficacy as a pheromone, making it a subject of interest for pest management strategies .

Study on Enzyme Interaction

A study investigated the interaction of cyclohexenone derivatives with specific enzymes involved in metabolic processes. The findings suggested that these compounds could effectively modulate enzyme activity, leading to potential applications in drug development .

Pheromone Research

Research focused on the pheromonal properties of related compounds demonstrated that this compound exhibited significant activity in attracting specific insect species. This property has implications for developing eco-friendly pest control methods by utilizing synthetic pheromones .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Methyl-2-cyclohexenone | Cyclohexenone | Insect pheromone |

| Spiro[2.3]hexanone | Spirocyclic | Enzyme inhibition |

| 2-Cyclohexenone | Cyclohexenone | Antimicrobial properties |

Q & A

Q. How can kinetic stability under varying pH/temperature be experimentally determined?

- Methodology : Conduct accelerated degradation studies (40–60°C, pH 1–13). Monitor degradation via HPLC and fit data to Arrhenius models for shelf-life prediction. Use LC-MS to identify pathways (e.g., ester hydrolysis or ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。